molecular formula C9H11F3N2S B1428028 3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine CAS No. 1249566-89-9

3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine

Cat. No. B1428028
CAS RN: 1249566-89-9
M. Wt: 236.26 g/mol
InChI Key: IOUDERHQXUUISM-UHFFFAOYSA-N
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Description

“3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine” is a compound that contains a piperidine ring, which is a saturated heterocyclic system . It also contains a trifluoromethyl group and a thiazole ring . This compound is used as a reactant for the synthesis of positive allosteric modulators of metabotropic glutamate receptor subtype 4 and 5-HT7 receptor ligands .


Synthesis Analysis

The synthesis of “3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine” can be achieved through various methods. One of the common methods involves the use of heterocyclic scaffolds, many of which contain nitrogen . The synthesis of this compound can also involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .


Molecular Structure Analysis

The molecular structure of “3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine” is characterized by the presence of a piperidine ring, a trifluoromethyl group, and a thiazole ring . The molecular formula of this compound is C6H10F3N .

Scientific Research Applications

I have conducted several searches to find detailed applications for “3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine” across various scientific fields. However, the available information is limited and does not provide a comprehensive analysis as requested. The search results mainly offer general properties and potential uses in pharmacology, such as reactants for cross-coupling reactions and synthesis of dopamine D3 receptor antagonists .

Safety and Hazards

The safety data sheet for a similar compound, “4-(Trifluoromethyl)piperidine hydrochloride”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The demand for compounds like “3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine” has been increasing steadily due to their wide-ranging potential applications in the development of agrochemical and pharmaceutical compounds . Future research may focus on exploring different synthetic methods for introducing trifluoromethyl groups within the structures of other molecules .

properties

IUPAC Name

2-piperidin-3-yl-4-(trifluoromethyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2S/c10-9(11,12)7-5-15-8(14-7)6-2-1-3-13-4-6/h5-6,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUDERHQXUUISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=CS2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]piperidine
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